Product packaging for Spirogermanium hydrochloride(Cat. No.:CAS No. 41992-22-7)

Spirogermanium hydrochloride

Cat. No.: B1209802
CAS No.: 41992-22-7
M. Wt: 414 g/mol
InChI Key: GRLUHXSUZYFZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spirogermanium hydrochloride is a synthetic organogermanium compound investigated for its antineoplastic properties. As a novel heterocyclic metallic agent, its primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most susceptible . A key characteristic of spirogermanium is its notable lack of bone marrow toxicity, a feature confirmed in both preclinical and clinical studies, which distinguishes it from many other chemotherapeutic agents . The dose-limiting toxicity observed in studies is moderate, predictable, and reversible central nervous system (CNS) effects . In vitro studies have demonstrated its cytotoxic activity against several human tumor cell lines, including the human myeloid leukemia cell line K 562, at clinically achievable concentrations . While it showed no antitumor activity in some standard murine models (e.g., L1210 and P388 leukemia), it has revealed activity in vivo against intraperitoneally implanted rat models of Walker 256 sarcoma, mammary adenocarcinoma, and prostatic carcinoma . Clinical studies from earlier phases of investigation reported activity in malignant lymphoma, ovarian cancer, breast cancer, and cancers of the large bowel and prostate . Furthermore, in vitro findings have shown that spirogermanium possesses preferential activity against resistant strains of Plasmodium falciparum , suggesting its potential as a candidate for antimalarial research . This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H38Cl2GeN2 B1209802 Spirogermanium hydrochloride CAS No. 41992-22-7

Properties

CAS No.

41992-22-7

Molecular Formula

C17H38Cl2GeN2

Molecular Weight

414 g/mol

IUPAC Name

3-(8,8-diethyl-2-aza-8-germaspiro[4.5]decan-2-yl)-N,N-dimethylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C17H36GeN2.2ClH/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4;;/h5-16H2,1-4H3;2*1H

InChI Key

GRLUHXSUZYFZCW-UHFFFAOYSA-N

SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC.Cl.Cl

Canonical SMILES

CC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC.Cl.Cl

Other CAS No.

41992-22-7

Related CAS

41992-23-8 (Parent)

Synonyms

NSC 192965
NSC-192965
spirogermanium
spirogermanium dihdyrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

General Synthetic Routes for Organogermanium Compounds

The synthesis of organogermanium compounds, which contain a carbon-germanium bond, employs several established methods in organometallic chemistry. wikipedia.org The reactivity of organogermanium compounds is often intermediate between that of organosilicon and organotin compounds. wikipedia.org Although the field is less developed than for other group 14 elements due to the higher cost of germanium, a variety of synthetic routes are known. wikipedia.orgsioc-journal.cn

Historically, the first organogermanium compound, tetraethylgermane, was synthesized in 1887 by reacting germanium tetrachloride with diethylzinc. wikipedia.org Modern methods commonly involve the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.org Other significant synthetic strategies include hydrogermylation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. wikipedia.org

The table below summarizes some general methods for the synthesis of organogermanium compounds.

Synthetic Method Reactants Product Type Description
Alkylation of Halides Germanium tetrachloride (GeCl₄), Grignard reagents (RMgX) or Organolithium reagents (RLi)Tetraalkylgermanes (GeR₄)A common and versatile method for forming Ge-C bonds. wikipedia.org
Hydrogermylation Germanes (R₃GeH), Alkenes or AlkynesAlkyl- or VinylgermanesAddition of a Ge-H bond across a carbon-carbon multiple bond. wikipedia.orgsioc-journal.cn
Wurtz Coupling Organogermanium halides (R₃GeBr), Sodium metalDigermanes (R₃Ge-GeR₃)Used for forming Ge-Ge bonds, leading to catenated structures. wikipedia.org
Reduction of Dihalogermanes Dihalogermanes (R₂GeCl₂), Reducing agents (e.g., Lithium)Digermenes (R₂Ge=GeR₂)A method to generate compounds with germanium-germanium double bonds. mdpi.comencyclopedia.pub

Synthetic Approaches to the Spirogermanium (B1201630) Core Structure

The synthesis of Spirogermanium hydrochloride is a multi-step process that builds the characteristic 8-germaazaspiro[4.5]decane core. drugfuture.com A key approach involves the initial formation of a germacyclohexanone ring, which is then elaborated to create the spirocyclic system. drugfuture.com

One documented synthesis begins with the condensation of diethylgermanium dihydride with methyl acrylate (B77674) to form diethyldi-(beta-carbomethoxyethyl)germane. drugfuture.com This intermediate is then cyclized using potassium tert-butoxide in refluxing toluene, yielding carbomethoxy-4,4-diethyl-4-germacyclohexanone. drugfuture.com Subsequent decarboxylative hydrolysis with aqueous sulfuric acid affords 4,4-diethyl-4-germacyclohexanone. drugfuture.com

This germacyclohexanone is a crucial intermediate for constructing the second ring. It is condensed with ethyl cyanoacetate, and the resulting product is treated with potassium cyanide followed by hydrochloric acid to produce 4,4-diethyl-4-germacyclohexane-1-carboxy-1-acetic acid. drugfuture.com This diacid is converted to its cyclic anhydride (B1165640) with acetic anhydride. drugfuture.com The anhydride is then reacted with 3-dimethylaminopropylamine (B130723) at high temperature to form an N-substituted imide, N-(3-dimethylaminopropyl)-2-aza-8,8-diethyl-8-germaspiro[4.5]decane-1,3-dione. drugfuture.com The final step is the reduction of this dione (B5365651) with lithium aluminum hydride (LiAlH₄) to yield the spiro-amine, which is then converted to this compound. drugfuture.com

The key steps in the synthesis of the spirogermanium core are outlined in the table below.

Step Starting Material Key Reagents Intermediate/Product
1 Diethylgermanium dihydride, Methyl acrylate-Diethyldi-(beta-carbomethoxyethyl)germane
2 Diethyldi-(beta-carbomethoxyethyl)germanePotassium tert-butoxide, TolueneCarbomethoxy-4,4-diethyl-4-germacyclohexanone
3 Carbomethoxy-4,4-diethyl-4-germacyclohexanoneH₂SO₄ (aq)4,4-Diethyl-4-germacyclohexanone
4 4,4-Diethyl-4-germacyclohexanoneEthyl cyanoacetate, KCN, HCl4,4-Diethyl-4-germacyclohexane-1-carboxy-1-acetic acid
5 4,4-Diethyl-4-germacyclohexane-1-carboxy-1-acetic acidAcetic anhydrideCyclic Anhydride Intermediate
6 Cyclic Anhydride Intermediate3-DimethylaminopropylamineN-(3-dimethylaminopropyl)-2-aza-8,8-diethyl-8-germaspiro[4.5]decane-1,3-dione
7 N-(3-dimethylaminopropyl)-2-aza-8,8-diethyl-8-germaspiro[4.5]decane-1,3-dioneLiAlH₄Spirogermanium

Strategies for Derivatization and Analog Development

The development of analogs of spirogermanium can be achieved by modifying the synthetic route at various stages. These modifications can target different parts of the molecule, such as the substituents on the germanium atom, the nature of the heterocyclic ring, or the side chain attached to the nitrogen atom.

One strategy involves using different starting organogermanium dihydrides (R₂GeH₂) in the initial condensation step. This would lead to analogs with different alkyl or aryl groups at the 8-position of the spiro-ring system, altering the lipophilicity and steric properties of the final compound.

Another point of modification is the amine used in the formation of the azaspiro ring. Instead of 3-dimethylaminopropylamine, other diamines or amino alcohols could be employed to react with the cyclic anhydride intermediate. drugfuture.com This would result in analogs with different side chains at the 2-position, potentially influencing the compound's biological interactions.

Furthermore, the core heterocyclic structure itself can be altered. For example, related spirogermanium lactone compounds have been synthesized by reacting β-carboxyethyl germanium sesquioxides with amino acids like L-N,N-(2-hydroxyethyl) threonine. sioc-journal.cn This demonstrates that different ring systems and functional groups can be incorporated into a spirogermanium framework, allowing for the creation of a diverse library of analogs for further investigation. The development of such analogs is crucial for structure-activity relationship (SAR) studies.

Structural Features and Their Influence on Biological Activity

Unique Spiro Ring System and Germanium Atom Incorporation

The defining characteristic of Spirogermanium (B1201630) is its spirocyclic core. ontosight.ai Spiro compounds are a class of molecules in which two rings are linked by a single common atom, known as the spiro atom. qmul.ac.ukwikipedia.org In the case of Spirogermanium, the full chemical name is 8,8-Diethyl-N,N-dimethyl-2-aza-8-germaspiro[4.5]decane-2-propanamine dihydrochloride. ontosight.aiontosight.ai This name reveals the key structural components:

A spiro[4.5]decane framework, indicating a ten-membered bicyclic system where one ring has five atoms and the other has six, sharing a single spiro atom.

The spiro atom is germanium (Ge) , specifically at position 8, making it an organometallic compound. nih.gov This germanium atom is substituted with two ethyl groups. nih.gov

One of the rings is a heterocyclic azaspirane ring, containing a nitrogen atom at position 2. ontosight.ai This nitrogen is further functionalized with a dimethylaminopropyl side chain. ontosight.ai

This unique fusion of a heterocyclic amine ring and a germacyclohexane ring through a spiro linkage creates a rigid, three-dimensional structure. ontosight.ai While the precise mode of action has not been fully elucidated, it is understood that Spirogermanium is not a cell cycle-specific agent. nih.govwikigenes.org Its biological effects, including the inhibition of DNA, RNA, and protein synthesis (with protein synthesis being the most affected), are attributed to this novel structure. nih.govwikigenes.orgnih.gov The compound has been investigated for various biological activities, including potential anticancer and immunomodulatory effects. scirp.orgontosight.ai

Stereochemical Aspects and Conformational Considerations

From a stereochemical perspective, Spirogermanium hydrochloride is classified as an achiral molecule. nih.govncats.io This means it does not have a non-superimposable mirror image and, therefore, does not exhibit optical activity. nih.govncats.io The molecule possesses no defined stereocenters. nih.govncats.io

Comparative Structural Analysis with Related Azaspiranes

The biological importance of the germanium atom within the spiro-framework has been explored through the synthesis and evaluation of structurally related azaspiranes where the germanium is replaced by other elements, primarily carbon. nih.gov These studies provide critical insights into the structure-activity relationships of this class of compounds.

Research comparing Spirogermanium to its carbon-containing analogs revealed that the presence of germanium is not an absolute requirement for potent biological activity. nih.gov Carbon-based azaspiranes, where the spiro-germanium atom is replaced by a spiro-carbon atom, were found to retain potent in vitro cytotoxic activity. nih.gov Furthermore, within this series of carbon analogs, a clear structure-activity relationship was identified: increasing the length of the alkyl groups attached to the spiro-carbon atom directly correlated with an increase in cytotoxic potency. nih.gov For instance, the 8,8-dipropyl carbon analogue was identified as being among the most active in some assays. wikigenes.org

Mechanisms of Cellular and Molecular Action

Inhibition of Macromolecular Biosynthesis Pathways

Spirogermanium (B1201630) hydrochloride demonstrates a significant capacity to disrupt the synthesis of key macromolecules within the cell.

A primary and most sensitive target of Spirogermanium hydrochloride is the inhibition of protein synthesis. nih.govwikigenes.orgresearchgate.net This inhibitory effect is considered a principal mechanism of its action. pharmacy180.comresearchgate.net Studies have consistently shown that protein synthesis is more susceptible to the effects of the compound compared to DNA and RNA synthesis. nih.govwikigenes.org This preferential inhibition suggests a specific interaction with the cellular machinery responsible for translation.

Similar to its impact on DNA, this compound also suppresses RNA synthesis. nih.govwikigenes.org This inhibition is also considered a secondary effect, likely resulting from the primary disruption of protein synthesis. pharmacy180.comguidechem.com By interfering with the production of RNA, the compound further disrupts the flow of genetic information within the cell.

MacromoleculeEffect of this compoundPrimary or Secondary Effect
ProteinInhibitionPrimary
DNAInhibitionSecondary
RNAInhibitionSecondary

Cellular Cytotoxic Mechanisms

The cytotoxic effects of this compound are multifaceted, leading to cell death through various mechanisms.

This compound has been shown to cause damage to the cell membrane. wikigenes.org This damage is progressive, increasing with both the duration of exposure and the concentration of the drug. wikigenes.org The compromised integrity of the cell membrane, as observed through dye exclusion assays, leads to a loss of cellular homeostasis and contributes to cytotoxicity. wikigenes.org

Immunomodulatory Mechanisms

Beyond its direct cytotoxic effects, this compound exhibits significant immunoregulatory activity, influencing both the innate and adaptive immune systems. nih.gov

Spirogermanium has been shown to directly modulate the function of macrophages. A key finding is its ability to inhibit the production of superoxide (B77818) (O₂⁻) by activated macrophages. nih.gov In one study, Spirogermanium inhibited superoxide production with an IC₅₀ of 5 µM. nih.gov This effect on macrophage function was observed at non-cytotoxic concentrations, indicating a specific immunomodulatory role separate from its cell-killing properties. nih.gov

Table 2: Effect of Spirogermanium on Macrophage Superoxide Production

Parameter Value Cell Type Condition Reference

A significant aspect of Spirogermanium's immunomodulatory profile is its capacity to induce non-specific suppressor cells, which in turn inhibit cell-mediated immune responses. nih.govnih.gov Studies in both murine and rat models have demonstrated that treatment with the compound leads to the generation of a spleen-cell population that suppresses normal lymphocyte responses. nih.gov

These induced suppressor cells effectively inhibit the proliferative response of normal spleen cells to the T-cell mitogen Concanavalin (B7782731) A and suppress the mixed lymphocyte reaction (MLR). nih.govnih.gov Consequently, the generation of cytotoxic T lymphocytes (CTL) in the MLR is abrogated in the presence of these suppressor cells. nih.gov The induction of this suppressor cell activity becomes apparent after three to six days of Spirogermanium administration. nih.gov

Characterization studies have revealed specific properties of these suppressor cells, as detailed in the table below. nih.govnih.gov Notably, experiments found that T-cell-depleted populations of spleen cells were more suppressive than T-cell-enriched populations, suggesting the suppressor cell is not a T-lymphocyte. nih.gov

Table 3: Characteristics of Suppressor Cells Induced by Spirogermanium

Characteristic Finding Implication Reference
Radiation Sensitivity Resistant to 2000 rads of radiation. The suppressor mechanism is durable and not easily eliminated by radiation. nih.govnih.gov
Prostaglandin Pathway Insensitive to Indomethacin. The suppressive effect is not mediated by the synthesis of prostaglandins. nih.gov
Cell Surface Markers Not depleted by anti-Thy-1.2 antiserum plus complement. The suppressor cell is likely not of the T-cell lineage. nih.gov

Preclinical Biological Activities: in Vitro Studies

Antineoplastic Activity in Diverse Cell Culture Models

Spirogermanium (B1201630) has demonstrated a range of antineoplastic activities in various in vitro models, showcasing its potential to inhibit the growth of cancer cells.

In vitro studies have revealed that spirogermanium hydrochloride exhibits cytotoxic activity against the human myeloid leukemia cell line K562 at clinically achievable concentrations. nih.gov This selective cytotoxicity against leukemic cells suggests its potential as a candidate for further investigation in the context of both acute and chronic leukemias. nih.gov The K562 cell line is a well-established model for studying myeloid leukemia and is known for its susceptibility to various cytotoxic agents. mdpi.comfrontiersin.org

The cytotoxic effects of this compound are not limited to leukemia cells. The compound has shown activity against a variety of human tumor cell lines in vitro. nih.gov Notably, in a colony-forming assay using the HT-29 human colon carcinoma cell line, spirogermanium demonstrated potent cytotoxic activity. nih.gov The HT-29 cell line, derived from a colorectal adenocarcinoma, is a widely used model in cancer research due to its well-characterized nature and sensitivity to chemotherapeutic agents. atcc.orgmskcc.org Studies have also shown that spirogermanium inhibits DNA and protein synthesis in HT-29 cells, although this inhibition typically occurs at supralethal concentrations or after prolonged exposure. nih.gov

The cytotoxic effects of this compound are both concentration- and time-dependent. researchgate.net In studies using NIL 8 hamster cells, survival curves indicated that increased drug concentrations and longer exposure times resulted in greater cell kill. researchgate.net This dose-response relationship is a critical factor in understanding the compound's mechanism of action and determining its potential therapeutic window. The damage to the cell membrane, as measured by dye exclusion, was also observed to be progressive with increasing drug concentrations and time. researchgate.net

A significant finding in the in vitro evaluation of this compound is its differential effect on cells in different phases of growth. Logarithmically growing cells, which are actively proliferating, have been shown to be significantly more sensitive to the cytotoxic effects of spirogermanium than quiescent cells, which are in a state of reversible growth arrest. researchgate.netnih.gov This suggests that the compound may preferentially target rapidly dividing cancer cells while having a lesser impact on non-proliferating normal cells.

A noteworthy characteristic of this compound is its apparent lack of toxicity towards normal bone marrow colony-forming cells. In vitro studies have shown that the compound has no effect on these cells in mice and dogs. nih.gov This is in contrast to many conventional chemotherapeutic agents that often cause myelosuppression as a significant side effect. While spirogermanium did not inhibit the growth of normal hematopoietic cells, it was also found to not inhibit tumor growth or prolong survival time in two different transplanted tumor cell lines in mice. nih.gov

Cell TypeSpeciesEffect of this compoundReference
Normal Bone Marrow Colony Forming CellsMurineNo inhibitory effect nih.govnih.gov
Normal Bone Marrow Colony Forming CellsCanineNo effect nih.gov

Antimicrobial and Antiparasitic Activities in Cellular Systems

Beyond its antineoplastic properties, this compound has also demonstrated potential as an antimicrobial and antiparasitic agent in in vitro settings.

Initial research has indicated that spirogermanium exhibits preferential activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria, at clinically achievable concentrations. nih.gov This finding suggests that spirogermanium could represent a novel structural class of antimalarial drugs. Further investigation into its mechanism of action against these parasites is warranted.

Preclinical Biological Activities: in Vivo Animal Models

Antineoplastic Efficacy in Rodent Tumor Xenograft Models

The antitumor capabilities of Spirogermanium (B1201630) hydrochloride have been assessed in various rodent tumor xenograft models. The compound has demonstrated selective efficacy, showing activity against certain rat tumors while being largely inactive in standard murine tumor models.

Activity against Intraperitoneally Implanted Walker 256 Sarcoma in Rats

Spirogermanium hydrochloride has shown notable in vivo activity against the intraperitoneally implanted Walker 256 sarcoma in rats. nih.gov The Walker 256 carcinosarcoma is a well-established tumor model used to evaluate the efficacy of potential anticancer agents. nih.govnih.govmdpi.comfrontiersin.org Studies have demonstrated the compound's ability to inhibit the growth of this aggressive tumor. nih.gov

Efficacy in 13762 Mammary Adenocarcinoma and 11095 Prostatic Carcinoma in Rats

Further highlighting its selective antineoplastic profile, this compound has demonstrated efficacy against the 13762 mammary adenocarcinoma and the 11095 prostatic carcinoma in rat models. nih.gov The 13762 mammary adenocarcinoma is a recognized model for breast cancer research. nih.govescholarship.org Similarly, the 11095 prostatic carcinoma serves as a relevant model for studying prostate cancer. nih.gov The activity of this compound in these models suggests a potential therapeutic utility in these specific cancer types. nih.gov

Observed Inactivity in Specific Murine Leukemia (e.g., L1210, P388) and Melanoma (e.g., B16) Models

In contrast to its efficacy in certain rat tumor models, this compound was found to be inactive in several standard murine tumor models historically used by the National Cancer Institute for screening potential anticancer drugs. nih.gov These models include the L1210 and P388 murine leukemias and the B16 melanoma. nih.gov This lack of activity in these specific cancer models underscores the selective nature of the compound's antitumor effects. nih.govnih.gov

Table 1: Antineoplastic Efficacy of this compound in Rodent Tumor Models

Tumor ModelAnimal ModelActivity
Walker 256 SarcomaRatActive
13762 Mammary AdenocarcinomaRatActive
11095 Prostatic CarcinomaRatActive
L1210 LeukemiaMouseInactive
P388 LeukemiaMouseInactive
B16 MelanomaMouseInactive

Anti-inflammatory and Antiarthritic Effects

Beyond its antineoplastic properties, this compound has exhibited significant anti-inflammatory and antiarthritic activities in preclinical settings.

Suppression of Inflammatory Lesions in Adjuvant Arthritic Rat Models

In adjuvant-induced arthritic rat models, a common model for studying rheumatoid arthritis, this compound demonstrated the ability to decrease inflammatory lesions in the hindlegs. nih.gov This effect was observed when the compound was administered both before and after the development of arthritic lesions. nih.gov Notably, the suppression of the adjuvant-injected hindleg lesions persisted for at least two weeks after the cessation of treatment. nih.gov

Immunomodulatory Effects in Animal Systems

This compound has been shown to possess immunomodulatory properties in animal models. nih.govnih.gov Research indicates that the compound can influence cellular immune responses. nih.gov Specifically, treatment with this compound in both mice and rats has been shown to inhibit cell-mediated immune responses. nih.gov This immunomodulatory activity is attributed, at least in part, to the induction of non-specific suppressor cells. nih.govwikigenes.org These suppressor cells were found to inhibit the response of normal cells to concanavalin (B7782731) A and the mixed lymphocyte reaction. nih.gov

Table 2: Preclinical Biological Activities of this compound

Biological ActivityAnimal ModelKey Findings
Anti-inflammatoryAdjuvant Arthritic RatDecreased hindleg inflammatory lesions. nih.gov
AntiarthriticAdjuvant Arthritic RatSuppression of arthritic lesions persisted post-treatment. nih.gov
ImmunomodulatoryMouse and RatInhibition of cell-mediated immune responses. nih.gov
Induction of non-specific suppressor cells. nih.govwikigenes.org

Decreased Mitogenic Responses of Spleen Cells in Normal Rats

This compound has demonstrated notable immunoregulatory effects in preclinical studies, specifically concerning the mitogenic responses of spleen cells in normal rat models. Research indicates that the administration of spirogermanium can lead to a significant reduction in the proliferative response of splenocytes to mitogens, a key process in the initiation of an immune response.

Oral administration of spirogermanium to Lewis rats has been shown to induce the formation of suppressor cells. nih.gov These suppressor cells are effective in inhibiting the proliferation of normal spleen cells when stimulated with the mitogen concanavalin A. nih.gov This suppressive activity became apparent after three to six days of daily spirogermanium administration. nih.gov Notably, even after a single day of treatment, a discernible effect was observed; the responsiveness of spleen cells to concanavalin A was reduced to less than 50% of that seen in control animals, although suppressor cells were not yet detectable at this early time point. nih.gov

Further investigations into the nature of these suppressor cells revealed that T cell-depleted populations of spleen cells exhibited greater suppressive capabilities than T cell-enriched populations, suggesting the involvement of non-T cells or a subset of T cells that are not easily enriched by conventional methods. nih.gov The induction of these suppressor cells points to a potential mechanism through which spirogermanium exerts its immunomodulatory effects. nih.gov

Studies in normal, non-arthritic rats have corroborated these findings, showing a decreased mitogenic response of spleen cells to Concanavalin A following spirogermanium administration. nih.gov This effect has been attributed, at least in part, to an enhancement of suppressor cell activity. nih.gov

The collective results from these in vivo animal models underscore the capacity of spirogermanium to temper mitogen-driven lymphocyte proliferation, a fundamental aspect of cell-mediated immunity.

Structure Activity Relationships Sar of Spirogermanium and Analogs

Significance of the Germanium Moiety in Biological Potency

The presence of the germanium atom in the spiro-azaspirane framework is a defining feature of spirogermanium (B1201630). Organogermanium compounds, in general, have been noted for a range of biological activities. nih.gov The germanium in spirogermanium is situated at a spiro center, creating a unique three-dimensional arrangement that influences its interaction with biological targets. researchgate.net While the precise mechanisms are not fully elucidated, it is understood that spirogermanium is not a phase or cell cycle-specific drug but rather inhibits the synthesis of DNA, RNA, and proteins, with protein synthesis being the most affected. nih.gov The cytotoxic activity of spirogermanium has been demonstrated in vitro against several human tumor cell lines at a concentration of 1 microgram/ml. nih.gov This inherent activity of the germanium-containing scaffold forms the basis for further exploration of its analogs.

Comparative Analysis of Silicon and Carbon Analogs

Investigations into the SAR of spirogermanium have naturally led to the synthesis and evaluation of its silicon and carbon isosteres. These studies aim to understand the contribution of the heteroatom at the spiro center to the compound's biological profile.

Particularly, carbon analogs, referred to as azaspiranes, have demonstrated potent cytotoxic effects. For instance, the carbon analog N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine has shown significant activity against multiple myeloma (MM) cell lines. nih.govnih.gov

Compound ClassHeteroatomKey FindingsReference
SpirogermaniumGermaniumCytotoxic against various human tumor cell lines. nih.gov
Silicon AnalogsSiliconRetain biological activity, suggesting the core azaspirane structure is key. wikigenes.org
Carbon Analogs (Azaspiranes)CarbonPotent cytotoxic activity, with some analogs showing high efficacy against specific cancer cell lines. nih.govwikigenes.orgnih.gov

Influence of Alkyl Group Substitutions on Cytotoxic Potency

The nature of the alkyl groups attached to the heteroatom at position 8 of the azaspirane ring system plays a pivotal role in modulating cytotoxic potency. SAR studies on carbon analogs have revealed a clear trend: increasing the length of the alkyl chains enhances cytotoxic activity. researchgate.net

The 8,8-dipropyl carbon analog, in particular, has been identified as one of the most active compounds in this series. wikigenes.org The enhanced potency is attributed to the increased lipophilicity conferred by the longer alkyl chains, which may facilitate better membrane permeability and cellular uptake.

A specific carbon analog, N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, has demonstrated significant cytotoxicity against drug-resistant multiple myeloma (MM) cell lines with a half-maximal inhibitory concentration (IC50) ranging from 0.6 to 1 µM. nih.govnih.gov

AnalogAlkyl Substitution at C8Cell LineIC50 (µM)Reference
N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineDipropylMultiple Myeloma (MM) Cell Lines0.6 - 1 nih.govnih.gov
N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamineDipropylPatient MM Tumor Cells1.25 - 5 nih.gov

Identification of Structural Determinants for Selective Activities

A significant aspect of the SAR of spirogermanium and its analogs is the identification of structural features that confer selective cytotoxicity toward specific cell types. Spirogermanium itself has shown a degree of selective cytotoxic activity in vitro against the human myeloid leukemia cell line K-562 at clinically achievable concentrations. nih.gov This finding suggests a potential for targeting certain hematological malignancies.

Furthermore, the carbon analog N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine has exhibited selective cytotoxicity against multiple myeloma cells, with no significant toxicity observed in peripheral blood mononuclear cells (PBMCs) at similar concentrations. nih.gov This selectivity points to a therapeutic window and suggests that specific structural modifications can direct the compound's activity towards malignant cells while sparing normal cells. The combination of the azaspirane core and the specific dialkyl substitution at the carbon spiro center appears to be a key determinant for this selective action.

Preclinical Pharmacological Considerations

Pharmacokinetic Disposition in Non-Human Animal Models

The study of how an organism affects a drug, known as pharmacokinetics, is a cornerstone of preclinical research. For Spirogermanium (B1201630) hydrochloride, investigations in various animal models have been crucial in delineating its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption and Distribution Characteristics

Preclinical studies indicate that spirogermanium is readily absorbed and distributed throughout the body. Following various administration routes, including oral and intravenous, the compound does not appear to be selectively retained in any specific tissue. scirp.orgnih.gov In rats, the highest concentrations of germanium (from germanium tetrachloride) were found in the kidney, liver, intestine, femur, spleen, and heart shortly after exposure. researchgate.net Blood clearance of spirogermanium is reported to be rapid, with no significant accumulation in tissues. nih.gove-century.us

In rat models, intravenously administered germanium was observed to clear rapidly from the blood and distribute almost equally between plasma and red blood cells. researchgate.net Studies using germanium dioxide in rats showed a peak in blood and tissue concentrations within an hour of administration, with a biological half-life in the blood of 1.2 hours. nih.govresearchgate.net The half-life of absorption for orally administered germanium dioxide in rats was 0.7 hours. nih.govresearchgate.net

The distribution pattern in dogs, common models for pharmacokinetic studies, shows that spirogermanium is not confined to the bloodstream and penetrates various tissues. nih.govmdpi.com This broad distribution is a key factor in its pharmacological activity.

Table 1: Tissue Distribution of Germanium in Rats

Organ Relative Concentration
Kidney High scirp.orgresearchgate.net
Liver High scirp.orgresearchgate.net
Lung Moderate scirp.org
Stomach Moderate scirp.org
Intestine High researchgate.net
Spleen Moderate researchgate.net
Heart Moderate researchgate.net
Brain Low scirp.org
Muscle Low scirp.org

This table is a qualitative summary based on available preclinical data.

Metabolic Pathways and Excretion Profiles

The metabolic fate of spirogermanium in animal models appears to be characterized by limited biotransformation. The compound is largely excreted from the body unchanged. scirp.org The primary route of elimination is via the kidneys, with a significant portion of the administered dose being recovered in the urine. scirp.orgresearchgate.nete-century.us Fecal excretion represents a less significant pathway. scirp.org

In rats administered germanium compounds, excretion was found to be rapid and predominantly renal. researchgate.nete-century.usresearchgate.net The elimination half-life for orally administered germanium dioxide in rats was 2.3 hours. nih.govresearchgate.net Similarly, intravenous administration in rats also resulted in fast renal excretion. nih.gov This efficient clearance through the kidneys is a defining characteristic of its pharmacokinetic profile in these preclinical species.

Table 2: Pharmacokinetic Parameters of Germanium Compounds in Rats

Parameter Value Compound Form Administration Route
Absorption Half-Life 0.7 hours Germanium Dioxide Oral
Elimination Half-Life 2.3 hours Germanium Dioxide Oral
Biological Half-Life (Blood) 1.2 hours Germanium Dioxide Not Specified

Data derived from studies on germanium dioxide. nih.govresearchgate.net

Plasma Protein Binding and Interactions in Animal Systems

The interaction of a drug with plasma proteins can significantly influence its distribution and availability to target tissues. For germanium compounds, transport in the blood occurs in an unbound state. scirp.org In vitro experiments with rat kidney and liver cytosols showed that the majority of germanium was associated with low molecular weight components, indicating it does not extensively bind to larger protein macromolecules in these compartments. researchgate.net

Pharmacodynamic Relationship with Biological Effects in Preclinical Models

Pharmacodynamics involves the study of a drug's biochemical and physiological effects on the body. For Spirogermanium hydrochloride, preclinical studies have established a relationship between its concentration and its biological activity, particularly its effects on tumor cells.

The mechanism of action, though not fully elucidated, involves the inhibition of DNA, RNA, and protein synthesis, with protein synthesis being the most affected. nih.gov Spirogermanium is not considered to be a cell-cycle-specific agent. nih.gov In vitro studies have demonstrated cytotoxic activity against various human tumor cell lines at concentrations that are considered clinically achievable. nih.gov For instance, it has shown activity against the K-562 human myeloid leukemia cell line. nih.gov

In vivo, spirogermanium has demonstrated activity against several rat tumors, including Walker 256 sarcoma, 13762 mammary adenocarcinoma, and 11095 prostatic carcinoma. nih.gov However, it showed a lack of activity against common murine tumor models like L1210 and P388 leukemia. nih.gov This highlights the importance of selecting appropriate animal models in preclinical testing. The relationship between drug exposure (concentration over time) and the observed antitumor effect is a critical aspect of pharmacodynamic analysis, helping to define potential therapeutic concentrations.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Germanium tetrachloride
Germanium dioxide
Sodium metagermanate

Broader Therapeutic Potential Based on Preclinical Findings

Re-evaluation of Antineoplastic Applications in Specific Tumor Subtypes

Initial investigations into Spirogermanium's anticancer properties revealed a distinct profile of activity. Unlike many cytotoxic agents, it demonstrated a notable lack of bone marrow toxicity in preclinical models, a feature that set it apart. nih.gov Its mechanism of action is not fully elucidated but appears to involve the inhibition of DNA, RNA, and protein synthesis, with the latter being most sensitive to the drug. nih.gov

Preclinical studies have shown a selective cytotoxic activity in vitro against various human tumor cell lines. nih.gov For instance, it has demonstrated effectiveness against the human myeloid leukemia cell line K-562 at clinically achievable concentrations. nih.gov In vivo studies in rats also showed activity against Walker 256 sarcoma, 13762 mammary adenocarcinoma, and 11095 prostatic carcinoma. nih.gov However, it lacked efficacy in murine models of L1210 and P388 leukemia, B16 melanoma, and Lewis lung carcinoma. nih.gov Further in vitro research confirmed cytotoxic activity in HT-29 human colon carcinoma cells. nih.gov

This differential activity across various tumor types in preclinical models suggests that a re-evaluation of Spirogermanium's antineoplastic potential may be fruitful if focused on specific, molecularly defined tumor subtypes rather than broad cancer categories. The initial clinical trials, which showed limited success in heavily pretreated and diverse patient populations, might not have captured the potential efficacy in a more targeted patient group. nih.govnih.gov Modern cancer therapy emphasizes targeting specific molecular vulnerabilities, and a re-examination of Spirogermanium (B1201630) in tumor subtypes that are dependent on pathways inhibited by the compound could unveil a niche therapeutic role.

Table 1: Preclinical Antineoplastic Activity of Spirogermanium

Model System Tumor Type Observed Effect Reference
In Vitro Human Myeloid Leukemia (K-562) Cytotoxic activity nih.gov
In Vitro Human Colon Carcinoma (HT-29) Cytotoxic activity nih.gov
In Vivo (Rat) Walker 256 Sarcoma Antitumor activity nih.gov
In Vivo (Rat) 13762 Mammary Adenocarcinoma Antitumor activity nih.gov
In Vivo (Rat) 11095 Prostatic Carcinoma Antitumor activity nih.gov
In Vivo (Mouse) P388 Leukemia No antitumor activity nih.govnih.gov
In Vivo (Mouse) L1210 Leukemia No antitumor activity nih.gov
In Vivo (Mouse) B16 Melanoma No antitumor activity nih.gov
In Vivo (Mouse) Lewis Lung Carcinoma No antitumor activity nih.gov

Exploration of Immunomodulatory Roles in Autoimmune or Inflammatory Conditions

Beyond its anticancer potential, Spirogermanium has demonstrated significant immunoregulatory activities in preclinical models of autoimmune and inflammatory diseases. nih.govnih.gov Research indicates that the compound can modulate cell-mediated immune responses, suggesting a therapeutic role in conditions characterized by immune dysregulation. nih.gov

In rat models, prophylactic administration of Spirogermanium was shown to inhibit the development of adjuvant-induced arthritis and the delayed-type hypersensitivity response. nih.gov Furthermore, it was capable of alleviating the symptoms of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. nih.gov The mechanism underlying these effects appears to be the induction of non-specific suppressor cells. nih.govnih.gov Spleen cells from mice and rats treated with Spirogermanium were found to inhibit the normal response of T-cells to mitogens and suppress the generation of cytotoxic T-lymphocytes. nih.gov These suppressor cells were characterized as being radiation-resistant and insensitive to indomethacin. nih.gov

Additional studies have shown that Spirogermanium can modulate macrophage function, a key player in inflammation. It was found to inhibit the production of superoxide (B77818) by activated macrophages at non-cytotoxic concentrations. nih.gov In arthritic rats, Spirogermanium also normalized enhanced interleukin-1 (IL-1) production by spleen cells. nih.gov This distinct immunomodulatory profile, which differs from agents like auranofin and indomethacin, suggests its potential as a novel therapeutic for autoimmune or inflammatory conditions. nih.gov

Table 2: Preclinical Immunomodulatory Effects of Spirogermanium

Model System Condition Observed Effect Proposed Mechanism Reference
Rat (Lewis Strain) Adjuvant-Induced Arthritis Inhibition of disease development; decreased inflammatory lesions Induction of non-specific suppressor cells; normalized IL-1 production nih.govnih.gov
Rat (Lewis Strain) Experimental Autoimmune Encephalomyelitis (EAE) Alleviation of symptoms Induction of non-specific suppressor cells nih.gov
Mouse (BDF1, C57B1/6) Delayed-Type Hypersensitivity (DTH) Suppressed DTH response Induction of non-specific suppressor cells nih.gov
In Vitro Activated Macrophages Inhibition of superoxide production Direct modulation of macrophage function nih.gov

Development as an Antimicrobial or Antiparasitic Agent for Neglected Diseases

A particularly promising area for the therapeutic application of Spirogermanium and related compounds is in the treatment of neglected infectious diseases. Preclinical studies have highlighted its potential as both an antimalarial and an antitrypanosomal agent. Neglected diseases like malaria and Human African Trypanosomiasis affect millions worldwide and are in dire need of new, effective treatments. plos.orgplos.org

Early research noted that Spirogermanium exhibited preferential activity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria, at clinically achievable concentrations. nih.gov This finding suggested its potential as a novel antimalarial drug with a unique structure. nih.gov

More recent and detailed research has focused on the activity of spiro-containing compounds against trypanosomatid parasites. plos.org A high-throughput screen identified spiro-derivatives as inhibitors of trypanothione (B104310) reductase (TR), a crucial enzyme in the antioxidant defense system of Trypanosoma brucei, the parasite that causes Human African Trypanosomiasis (sleeping sickness). plos.org This enzyme is essential for parasite survival but is absent in humans, making it an attractive drug target. plos.org The prototype spiro-compound was shown to inhibit the growth of T. brucei parasites in vitro. plos.org The central spiro scaffold is considered a promising starting point for developing drugs that can cross the blood-brain barrier, which is critical for treating the late, neurological stage of the disease. plos.org

Table 3: Preclinical Antimicrobial and Antiparasitic Activity of Spirogermanium and Related Compounds

Target Organism Disease Observed Effect Mechanism of Action Reference
Plasmodium falciparum Malaria In vitro activity against resistant strains Not fully elucidated nih.gov
Trypanosoma brucei Human African Trypanosomiasis In vitro inhibition of parasite growth Inhibition of Trypanothione Reductase (TR) plos.org

Combination Modalities with Other Preclinical Agents

The unique properties of Spirogermanium, including its distinct mechanism of action and lack of myelosuppression, make it a candidate for use in combination with other therapeutic agents. nih.gov The goal of combination therapy is often to achieve synergistic effects, overcome drug resistance, or allow for the use of lower doses of toxic agents. mdpi.com

Preclinical in vitro studies have been conducted to determine if combining Spirogermanium with standard antitumor drugs could lead to superior outcomes compared to single-agent therapy. wikigenes.org One such evaluation explored the combination of Spirogermanium with 5-fluorouracil (B62378) for the treatment of advanced colorectal carcinoma. wikigenes.org The rationale for such combinations is to target different cellular pathways simultaneously, potentially leading to enhanced cancer cell death. While detailed results of these preclinical combination studies are limited in the available literature, the concept remains a valid avenue for exploration. The non-overlapping toxicity profile of Spirogermanium, particularly its lack of bone marrow suppression, would be a significant advantage in combination regimens with conventional chemotherapeutics that are often dose-limited by myelotoxicity. nih.gov

Future Directions in Spirogermanium Hydrochloride Research

Advanced Mechanistic Elucidation using Omics Technologies

The primary mechanism of action of Spirogermanium (B1201630) hydrochloride is understood to be the inhibition of DNA, RNA, and protein synthesis. nih.govnih.gov However, a deeper, more nuanced understanding of its cellular and molecular interactions is crucial for its revival as a potential therapeutic agent. The application of high-throughput "omics" technologies, such as proteomics, transcriptomics, and metabolomics, can provide a comprehensive view of the drug's impact on cancer cells.

Proteomic studies can identify the specific proteins that directly bind to Spirogermanium hydrochloride and those whose expression levels are altered following treatment. This can reveal previously unknown cellular targets and pathways affected by the drug. Similarly, transcriptomic analysis can delineate the changes in gene expression profiles induced by the compound, offering insights into the upstream regulatory mechanisms of its action. Metabolomics, the study of small molecule metabolites, can map the metabolic pathways disrupted by this compound, potentially identifying metabolic vulnerabilities in cancer cells that can be exploited for therapeutic benefit.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyPotential ApplicationExpected Outcome
Proteomics Identification of direct protein targets and downstream signaling alterations.Uncovering novel mechanisms of action and resistance.
Transcriptomics Analysis of global gene expression changes upon drug exposure.Understanding the regulatory networks affected by the compound.
Metabolomics Profiling of metabolic alterations in treated cancer cells.Identifying key metabolic pathways crucial for drug efficacy.

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The unique azaspirane structure of Spirogermanium, with a germanium atom incorporated into the heterocyclic ring, offers a scaffold for chemical modification to improve its therapeutic index. nih.gov Early research into the structure-activity relationships of this compound analogs has provided some initial insights. For instance, studies on analogs where the germanium atom was replaced by carbon demonstrated that the presence of germanium is not an absolute requirement for in vitro cytotoxic activity. nih.gov The potency of these carbon-containing analogs was found to be influenced by the length of the alkyl groups attached to the carbon atom. nih.gov

Future research should focus on the rational design of novel analogs with the following objectives:

Enhanced Potency: Modifications to the core structure to increase binding affinity to its molecular targets.

Increased Specificity: Designing analogs that selectively target cancer cells while minimizing off-target effects, particularly neurotoxicity, which was a dose-limiting factor in early clinical trials. nih.gov

Overcoming Resistance: Developing analogs that are effective against cancer cells that have developed resistance to conventional chemotherapies.

By systematically modifying the substituents on the azaspirane ring and the nature of the heteroatom, it may be possible to develop next-generation Spirogermanium compounds with significantly improved pharmacological properties.

Investigation of Combination Therapies in Relevant Preclinical Models

The future of cancer treatment largely lies in combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. Preclinical in vitro studies have already shown that this compound can act synergistically with other established anticancer drugs. A notable study demonstrated that a non-cytotoxic concentration of Spirogermanium enhanced the cell-killing effects of 5-fluorouracil (B62378) and cisplatin (B142131) in various human tumor cell lines. nih.gov In contrast, no synergistic effect was observed when combined with adriamycin, methotrexate, or vinca (B1221190) alkaloids. nih.gov

These promising in vitro findings warrant further investigation in relevant preclinical in vivo models. Future studies should aim to:

Confirm the synergistic effects observed in vitro in animal models of various cancers.

Elucidate the molecular mechanisms underlying the observed synergy.

Evaluate the toxicity profile of the combination regimens.

The combination of this compound with targeted therapies and immunotherapies should also be explored to identify novel and effective treatment strategies.

Table 2: Preclinical Combination Studies with this compound

Combination AgentCancer Type (in vitro)Observed Effect
5-Fluorouracil Various human tumor cell linesSynergistic cell kill
Cisplatin Various human tumor cell linesSynergistic cell kill
Adriamycin Various human tumor cell linesNo enhancement of cytotoxicity
Methotrexate Various human tumor cell linesNo enhancement of cytotoxicity
Vinca Alkaloids Various human tumor cell linesNo enhancement of cytotoxicity

Exploration of Novel Delivery Systems in Experimental Animal Models

The clinical utility of this compound was hampered by its neurological side effects. nih.gov Advanced drug delivery systems offer a promising approach to improve the therapeutic window of this compound by enabling targeted delivery to tumor tissues while minimizing exposure to healthy tissues, particularly the central nervous system.

The encapsulation of this compound into nanocarriers, such as liposomes or polymeric nanoparticles, could alter its pharmacokinetic profile, leading to prolonged circulation time and preferential accumulation in tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to actively direct the drug to cancer cells overexpressing specific receptors. Hydrogel-based delivery systems could also be explored for localized and sustained release of the drug, which could be particularly beneficial for the treatment of solid tumors.

Experimental animal models will be crucial for evaluating the efficacy and toxicity of these novel formulations. These studies should assess the biodistribution, tumor accumulation, and antitumor activity of the encapsulated drug compared to the free drug.

Identification of Novel Molecular Targets and Signaling Pathways

While the inhibition of macromolecular synthesis is a known effect of this compound, the precise molecular targets responsible for this activity have not been fully elucidated. nih.gov Identifying the specific enzymes or proteins that are directly inhibited by the compound is a critical step towards understanding its mechanism of action and for the rational design of more potent and selective analogs.

Modern drug discovery techniques, such as chemical proteomics and high-throughput screening, can be employed to identify the direct binding partners of this compound within the cell. Once novel targets are identified, subsequent studies can focus on validating their role in the drug's anticancer activity and elucidating the downstream signaling pathways that are modulated. This knowledge will not only provide a more complete picture of how this compound exerts its effects but may also reveal new therapeutic targets for cancer treatment.

Comparative Studies with Other Organometallic Compounds in Preclinical Settings

The field of medicinal inorganic chemistry has produced a number of promising organometallic anticancer agents, with cisplatin and its analogs being the most successful examples. To better position this compound in the landscape of metal-based drugs, it is essential to conduct comparative preclinical studies.

These studies should directly compare the in vitro and in vivo efficacy and toxicity of this compound with other organometallic compounds, such as cisplatin, carboplatin, or investigational agents containing ruthenium, gold, or titanium. The panel of cancer models used in these studies should be diverse, including those known to be sensitive or resistant to platinum-based drugs. Such comparative analyses will help to define the unique therapeutic advantages and potential clinical niches for this compound and its future analogs.

Q & A

Q. What are the recommended methods for synthesizing Spirogermanium hydrochloride, and how is its purity characterized in preclinical research?

Synthesis of this compound typically involves organometallic reactions incorporating germanium into a spirocyclic structure. While specific synthetic protocols are proprietary, general methodologies include nucleophilic substitution or ligand coupling under inert atmospheres to prevent oxidation. Purity characterization employs techniques like high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Residual solvents and heavy metals are quantified using gas chromatography (GC) and inductively coupled plasma mass spectrometry (ICP-MS), respectively .

Q. How is the pharmacological profile of this compound evaluated in preclinical studies?

Preclinical evaluation involves in vitro assays (e.g., cytotoxicity testing on cancer cell lines or Plasmodium falciparum cultures) and in vivo models (e.g., murine malaria or tumor xenografts). Key parameters include IC₅₀ values, dose-response curves, and therapeutic indices. For example, antimalarial activity against chloroquine-resistant strains is assessed via parasite growth inhibition assays, while toxicity profiles are determined through hematological and histopathological analyses in rodent models .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must adhere to OSHA hazard communication standards, including:

  • Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Engineering controls: Fume hoods for powder handling.
  • Storage: Air-tight containers in cool, dry environments to prevent hydrolysis.
  • Emergency procedures: Immediate decontamination with water for skin/eye exposure and medical consultation for inhalation or ingestion incidents. Institutional SOPs should align with Safety Data Sheet (SDS) guidelines .

Advanced Research Questions

Q. How can experimental design address challenges in evaluating this compound’s mechanism of action?

Mechanistic studies require multi-omics approaches:

  • Transcriptomics : RNA sequencing to identify gene expression changes in treated vs. untreated cells.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein modulation.
  • Metabolomics : LC-MS/MS to track metabolic pathway disruptions. Dose-ranging studies and time-course experiments are essential to distinguish primary targets from secondary effects. Positive controls (e.g., known antimalarials or chemotherapeutics) validate assay sensitivity .

Q. What methodologies resolve contradictions in reported efficacy data for this compound?

Discrepancies between studies may arise from variations in experimental models (e.g., cell line specificity) or pharmacokinetic factors (e.g., bioavailability differences). To reconcile these:

  • Standardize protocols: Use WHO-recommended parasite strains or cell lines.
  • Cross-validate results: Reproduce studies in independent labs with blinded analysis.
  • Meta-analysis: Pool data from multiple studies to identify trends, adjusting for covariates like dosing schedules or formulation differences .

Q. How is the lack of bone marrow toxicity in this compound demonstrated and validated?

Toxicity studies compare Spirogermanium to conventional myelosuppressive agents (e.g., cisplatin) using:

  • Hematopoietic stem cell (HSC) assays : Colony-forming unit (CFU) counts in bone marrow cultures.
  • Peripheral blood counts : Longitudinal monitoring of leukocytes, erythrocytes, and platelets in animal models.
  • Histopathology : Bone marrow biopsy analysis for cellularity and megakaryocyte presence. Results are statistically validated via ANOVA to confirm non-inferiority to controls .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) calculate EC₅₀/IC₅₀ values. Bootstrap resampling estimates confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares efficacy across doses. For survival studies, Kaplan-Meier curves and Cox proportional hazards models assess therapeutic benefits .

Q. How can researchers ensure reproducibility in stability testing of this compound formulations?

Stability studies follow ICH guidelines:

  • Forced degradation : Expose samples to heat (40–80°C), humidity (75% RH), and UV light.
  • Analytical monitoring : HPLC tracks degradation products; NMR confirms structural integrity.
  • Statistical rigor : Replicate experiments (n ≥ 3) and report relative standard deviations (RSD) for critical parameters like assay potency .

Ethical and Regulatory Considerations

Q. What ethical frameworks govern the use of this compound in animal research?

Compliance with ARRIVE 2.0 guidelines ensures humane endpoints, randomization, and sample-size justification. Institutional Animal Care and Use Committee (IACUC) approvals mandate protocol reviews, including analgesia plans and euthanasia criteria. Data transparency via preregistration on platforms like Open Science Framework mitigates bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.